Cas no 1779792-62-9 (2-(5,5-Difluoroazepan-4-yl)acetonitrile)

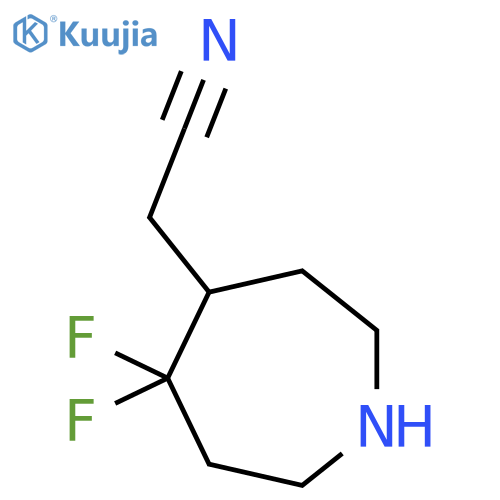

1779792-62-9 structure

商品名:2-(5,5-Difluoroazepan-4-yl)acetonitrile

2-(5,5-Difluoroazepan-4-yl)acetonitrile 化学的及び物理的性質

名前と識別子

-

- 1779792-62-9

- 2-(5,5-difluoroazepan-4-yl)acetonitrile

- EN300-6737118

- 2-(5,5-Difluoroazepan-4-yl)acetonitrile

-

- インチ: 1S/C8H12F2N2/c9-8(10)3-6-12-5-2-7(8)1-4-11/h7,12H,1-3,5-6H2

- InChIKey: JNUMNGJILNJDSA-UHFFFAOYSA-N

- ほほえんだ: FC1(CCNCCC1CC#N)F

計算された属性

- せいみつぶんしりょう: 174.09685472g/mol

- どういたいしつりょう: 174.09685472g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.8Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

2-(5,5-Difluoroazepan-4-yl)acetonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6737118-0.1g |

2-(5,5-difluoroazepan-4-yl)acetonitrile |

1779792-62-9 | 0.1g |

$956.0 | 2023-05-30 | ||

| Enamine | EN300-6737118-2.5g |

2-(5,5-difluoroazepan-4-yl)acetonitrile |

1779792-62-9 | 2.5g |

$2127.0 | 2023-05-30 | ||

| Enamine | EN300-6737118-5.0g |

2-(5,5-difluoroazepan-4-yl)acetonitrile |

1779792-62-9 | 5g |

$3147.0 | 2023-05-30 | ||

| Enamine | EN300-6737118-0.5g |

2-(5,5-difluoroazepan-4-yl)acetonitrile |

1779792-62-9 | 0.5g |

$1043.0 | 2023-05-30 | ||

| Enamine | EN300-6737118-10.0g |

2-(5,5-difluoroazepan-4-yl)acetonitrile |

1779792-62-9 | 10g |

$4667.0 | 2023-05-30 | ||

| Enamine | EN300-6737118-1.0g |

2-(5,5-difluoroazepan-4-yl)acetonitrile |

1779792-62-9 | 1g |

$1086.0 | 2023-05-30 | ||

| Enamine | EN300-6737118-0.05g |

2-(5,5-difluoroazepan-4-yl)acetonitrile |

1779792-62-9 | 0.05g |

$912.0 | 2023-05-30 | ||

| Enamine | EN300-6737118-0.25g |

2-(5,5-difluoroazepan-4-yl)acetonitrile |

1779792-62-9 | 0.25g |

$999.0 | 2023-05-30 |

2-(5,5-Difluoroazepan-4-yl)acetonitrile 関連文献

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

1779792-62-9 (2-(5,5-Difluoroazepan-4-yl)acetonitrile) 関連製品

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量